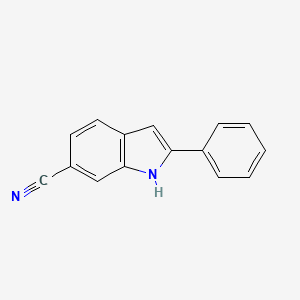
Praseodymium(III) oxalate decahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III) oxalate decahydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula Pr₂(C₂O₄)₃·10H₂O. It forms light green crystals that are insoluble in water and is known for its application in various scientific and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III) oxalate decahydrate can be synthesized by reacting soluble praseodymium salts, such as praseodymium nitrate or praseodymium chloride, with oxalic acid. The reaction typically occurs in an aqueous solution, leading to the precipitation of praseodymium(III) oxalate, which can then be crystallized to form the decahydrate .
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the controlled addition of oxalic acid to a solution containing praseodymium salts, followed by filtration, washing, and drying to obtain the pure crystalline product .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(III) oxalate decahydrate undergoes various chemical reactions, including thermal decomposition, oxidation, and complexation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes stepwise, eventually forming praseodymium oxide (Pr₆O₁₁) at high temperatures.
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state praseodymium compounds.
Complexation: Praseodymium(III) oxalate can form complexes with various ligands, which can alter its chemical properties and reactivity.
Major Products:
Praseodymium Oxide (Pr₆O₁₁): Formed through thermal decomposition.
Complexes: Various praseodymium-ligand complexes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) oxalate decahydrate has several applications in scientific research and industry:
Wirkmechanismus
The mechanism by which praseodymium(III) oxalate decahydrate exerts its effects is primarily through its decomposition and complexation reactions. The molecular targets and pathways involved include:
Thermal Decomposition: Leads to the formation of praseodymium oxide, which has various catalytic and electronic applications.
Complexation: Alters the chemical properties of praseodymium, enabling its use in different chemical processes and applications.
Vergleich Mit ähnlichen Verbindungen
- Neodymium(III) oxalate decahydrate
- Samarium(III) oxalate decahydrate
- Europium(III) oxalate decahydrate
Comparison: Praseodymium(III) oxalate decahydrate is unique due to its specific thermal decomposition properties and the intense yellow color it imparts to glasses and enamels. While similar compounds like neodymium(III) oxalate decahydrate and samarium(III) oxalate decahydrate share some chemical properties, this compound stands out in its applications in coloring and as a precursor for praseodymium oxide .
Eigenschaften
Molekularformel |
C6H20O22Pr2 |
|---|---|
Molekulargewicht |
726.03 g/mol |
IUPAC-Name |
oxalate;praseodymium(3+);decahydrate |
InChI |
InChI=1S/3C2H2O4.10H2O.2Pr/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6 |
InChI-Schlüssel |
QNERAENZGXCCKU-UHFFFAOYSA-H |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


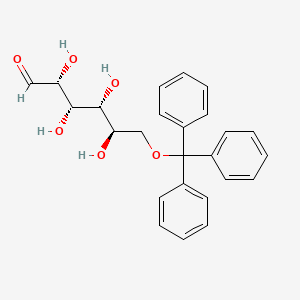
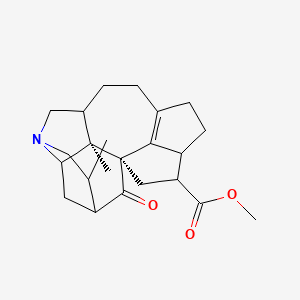

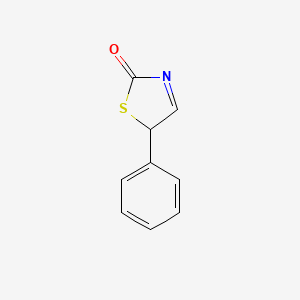
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
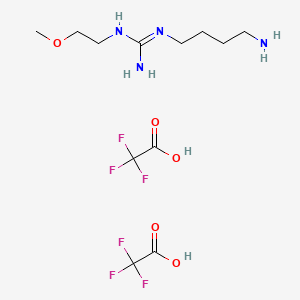

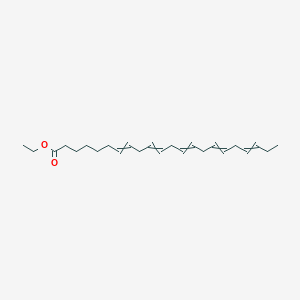
![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
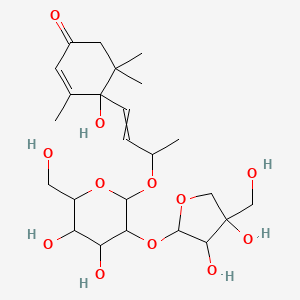
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
